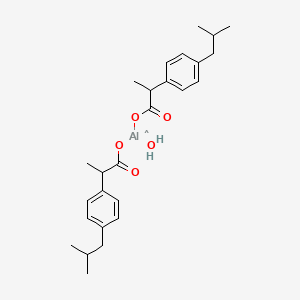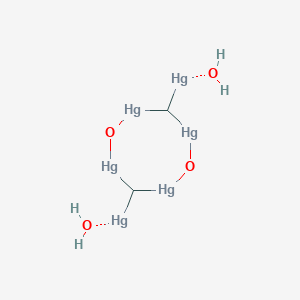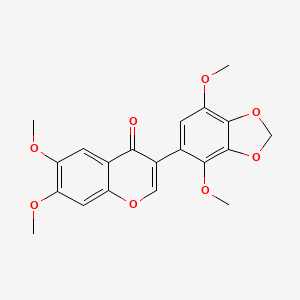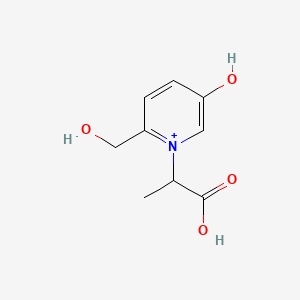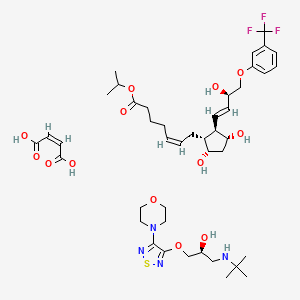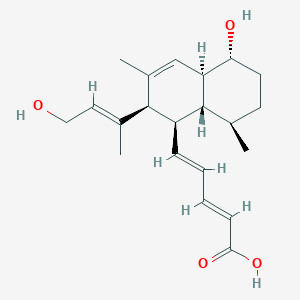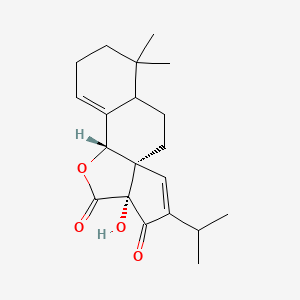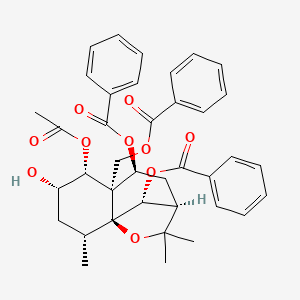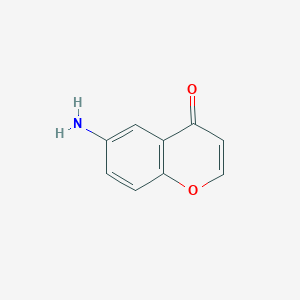
6-amino-4H-chromen-4-one
Overview
Description
6-amino-4H-chromen-4-one, also known as this compound, is a useful research compound. Its molecular formula is C9H7NO2 and its molecular weight is 161.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Nanocatalyst Development
6-Amino-4H-chromen-4-one derivatives are utilized in the development of nanocatalysts. These nanocatalysts facilitate the synthesis of functionalized 2-amino-4H-chromene, a compound with pharmaceutical significance. The process, employing (CTA)3[SiW12]–Li+–MMT, is notable for being environmentally friendly and reusable, yielding diverse chromene derivatives efficiently in water (Abbaspour-Gilandeh et al., 2016).
Green Chemistry and Synthesis
The compound's derivatives play a significant role in green chemistry. For instance, per-6-NH2-β-CD, an aminocyclodextrin, is used for synthesizing 2-amino-4H-chromene scaffolds under solvent-free conditions. This method emphasizes energy efficiency, operational simplicity, and environmental friendliness, highlighting the compound's role in sustainable chemistry (Mohamadpour, 2021).
Medicinal Chemistry
2-Amino-4H-chromene derivatives, including those of this compound, find applications in medicinal chemistry. They are used in synthesizing biologically active compounds with potential anti-cancer, anti-inflammatory, anti-malarial properties, and applications in pesticides (Maleki, 2016). Additionally, these compounds are explored as emitters for electroluminescent devices and molecular probes in biochemical research.
Drug Design
In contemporary drug design, 2-amino-4H-chromenes, especially those derived from this compound, are regarded as privileged scaffolds. They are investigated in clinical trials as anticancer agents and apoptosis inducers for diseases like anaplastic thyroid cancer. Their potential as anti-rheumatic agents is also being explored (Rezaei-Seresht et al., 2022).
Safety and Hazards
Mechanism of Action
Target of Action
Chroman-4-one derivatives, a class to which 6-amino-4h-chromen-4-one belongs, have been reported to interact with various targets such as tubulin and acetylcholinesterase .
Mode of Action
It’s known that 4h-chromen-4-one analogs generally induce apoptosis via interaction through tubulin at binding sites of the colchicine . This interaction obstructs the polymerization of tubulin, leading to caspase-dependent apoptotic and G2/M cell-cycle arrest in cancer cell death .
Biochemical Pathways
Chroman-4-one derivatives have been associated with a broad variety of remarkable biological and pharmaceutical activities .
Result of Action
It’s known that 4h-chromen-4-one analogs generally induce apoptosis and g2/m cell-cycle arrest in cancer cell death .
Biochemical Analysis
Biochemical Properties
6-Amino-4H-chromen-4-one plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit the activity of certain kinases, which are enzymes that transfer phosphate groups to specific substrates. This inhibition can affect signaling pathways that regulate cell growth and proliferation. Additionally, this compound can bind to proteins involved in DNA repair, thereby modulating their activity and influencing cellular responses to DNA damage .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can activate apoptotic pathways, leading to programmed cell death in cancer cells. This compound also affects the expression of genes involved in cell cycle regulation, thereby inhibiting the proliferation of cancer cells. Furthermore, this compound can alter cellular metabolism by affecting the activity of enzymes involved in metabolic pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, this compound can inhibit the activity of topoisomerases, enzymes that regulate the topology of DNA during replication and transcription. This inhibition can lead to the accumulation of DNA breaks and ultimately induce cell death. Additionally, this compound can modulate gene expression by interacting with transcription factors and influencing their binding to DNA .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions, such as exposure to light or extreme pH. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis. These temporal effects are crucial for understanding the potential therapeutic applications of this compound .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively inhibit tumor growth without causing significant toxicity. At higher doses, this compound can induce toxic effects, such as liver damage and hematological abnormalities. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effect without causing adverse effects. These findings highlight the importance of optimizing the dosage of this compound for therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450s, which introduce hydroxyl groups into the compound, making it more water-soluble and facilitating its excretion. Additionally, this compound can affect metabolic flux by inhibiting key enzymes in metabolic pathways, such as glycolysis and the tricarboxylic acid cycle. These interactions can lead to changes in metabolite levels and overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can be taken up by cells via passive diffusion or active transport mediated by specific transporters. Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation. For example, it can bind to nuclear proteins, facilitating its transport into the nucleus where it can exert its effects on DNA and gene expression .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be localized to specific compartments or organelles within the cell, such as the nucleus, mitochondria, or endoplasmic reticulum. Targeting signals or post-translational modifications can direct this compound to these specific locations. For instance, phosphorylation of this compound can enhance its binding to nuclear proteins, promoting its accumulation in the nucleus and influencing its activity on gene expression .
Properties
IUPAC Name |
6-aminochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2/c10-6-1-2-9-7(5-6)8(11)3-4-12-9/h1-5H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBBFNMNVDPOREX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)C(=O)C=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20598838 | |
| Record name | 6-Amino-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20598838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98589-40-3 | |
| Record name | 6-Amino-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20598838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


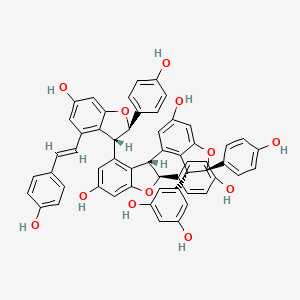
![(1S,5R)-3-{[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetyl}-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one](/img/structure/B1258286.png)
